REACTION_CXSMILES
|
C[C@@H](NC)[C@@H](O)C1C=CC=CC=1.[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([NH:24][CH:25]([C:34]3[CH:42]=[CH:41][CH:40]=[CH:39][C:35]=3[C:36](O)=[O:37])[CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:32])[CH3:31])=[N:21]2)=[CH:16][CH:15]=1>C(Cl)Cl>[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([N:24]3[CH:25]([CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:31])[CH3:32])[C:34]4[C:35](=[CH:39][CH:40]=[CH:41][CH:42]=4)[C:36]3=[O:37])=[N:21]2)=[CH:16][CH:15]=1
|
Name
|
salt
|
Quantity
|
118.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]([C@H](C1=CC=CC=C1)O)NC
|
Name
|
(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
1700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution
|
Type
|
DISTILLATION
|
Details
|
The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa)
|
Type
|
ADDITION
|
Details
|
The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
WASH
|
Details
|
washed with 2 times 700 cm3 of distilled water
|
Type
|
CUSTOM
|
Details
|
The methylene chloride is removed by distillation at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
while adding
|
Type
|
CUSTOM
|
Details
|
reaches 78° C.
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
ADDITION
|
Details
|
4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added
|
Type
|
WAIT
|
Details
|
The mixture is left for 30 minutes at 78° C.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered while hot
|
Type
|
WASH
|
Details
|
The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C
|
Type
|
WASH
|
Details
|
The wash
|
Type
|
TEMPERATURE
|
Details
|
cooled, at a rate of 20° C./hour, to a temperature of 10° C
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
WASH
|
Details
|
The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C.
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The slightly yellow product obtained (68.9 g)
|
Type
|
CUSTOM
|
Details
|
is recrystallized from 1400 cm3 of ethanol
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
WASH
|
Details
|
The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C.
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)
|
Duration
|
16 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C@@H](NC)[C@@H](O)C1C=CC=CC=1.[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([NH:24][CH:25]([C:34]3[CH:42]=[CH:41][CH:40]=[CH:39][C:35]=3[C:36](O)=[O:37])[CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:32])[CH3:31])=[N:21]2)=[CH:16][CH:15]=1>C(Cl)Cl>[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([N:24]3[CH:25]([CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:31])[CH3:32])[C:34]4[C:35](=[CH:39][CH:40]=[CH:41][CH:42]=4)[C:36]3=[O:37])=[N:21]2)=[CH:16][CH:15]=1
|
Name
|
salt
|
Quantity
|
118.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]([C@H](C1=CC=CC=C1)O)NC
|
Name
|
(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
1700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution
|
Type
|
DISTILLATION
|
Details
|
The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa)
|
Type
|
ADDITION
|
Details
|
The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
WASH
|
Details
|
washed with 2 times 700 cm3 of distilled water
|
Type
|
CUSTOM
|
Details
|
The methylene chloride is removed by distillation at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
while adding
|
Type
|
CUSTOM
|
Details
|
reaches 78° C.
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
ADDITION
|
Details
|
4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added
|
Type
|
WAIT
|
Details
|
The mixture is left for 30 minutes at 78° C.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered while hot
|
Type
|
WASH
|
Details
|
The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C
|
Type
|
WASH
|
Details
|
The wash
|
Type
|
TEMPERATURE
|
Details
|
cooled, at a rate of 20° C./hour, to a temperature of 10° C
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
WASH
|
Details
|
The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C.
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The slightly yellow product obtained (68.9 g)
|
Type
|
CUSTOM
|
Details
|
is recrystallized from 1400 cm3 of ethanol
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
WASH
|
Details
|
The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C.
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)
|
Duration
|
16 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |